N3PT

説明

特性

IUPAC Name |

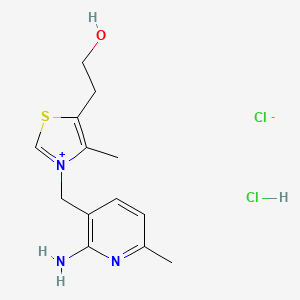

2-[3-[(2-amino-6-methylpyridin-3-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N3OS.2ClH/c1-9-3-4-11(13(14)15-9)7-16-8-18-12(5-6-17)10(16)2;;/h3-4,8,17H,5-7H2,1-2H3,(H2,14,15);2*1H/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGKCAQWOASSTP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C[N+]2=CSC(=C2C)CCO)N.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N3PT Transketolase Inhibitor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3PT (N3-pyridyl thiamine) is a potent and selective inhibitor of transketolase (TKT), a crucial enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP). The PPP is a fundamental metabolic pathway responsible for producing nicotinamide adenine dinucleotide phosphate (NADPH), a key reductant in anabolic processes and antioxidant defense, and for the synthesis of pentose sugars, which are essential precursors for nucleotide biosynthesis.[1][2] Due to the elevated metabolic demands of cancer cells for NADPH and ribose-5-phosphate to support rapid proliferation and combat oxidative stress, transketolase has emerged as a promising target for anticancer drug development.[3] this compound, as a thiamine antagonist, effectively suppresses transketolase activity, leading to the disruption of these critical cellular processes and exhibiting potential as a therapeutic agent.[4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Core Mechanism of Action

The inhibitory action of this compound on transketolase is a multi-step process that involves cellular uptake, enzymatic modification, and high-affinity binding to the apo-enzyme.

-

Cellular Uptake and Pyrophosphorylation: this compound, a thiamine analog, enters the cell and is subsequently pyrophosphorylated by thiamine diphosphokinase. This enzymatic conversion to this compound pyrophosphate is an essential activation step, transforming the prodrug into its active, inhibitory form.[6][7] This mechanism is akin to the natural processing of thiamine into its active cofactor, thiamine pyrophosphate (TPP).

-

Binding to Apo-Transketolase: The activated this compound pyrophosphate then binds with high affinity to apo-transketolase, which is the form of the enzyme lacking its essential TPP cofactor.[6][7] This binding is highly specific and potent, effectively sequestering the enzyme in an inactive state.

-

Inhibition of Catalytic Activity: By occupying the TPP binding site, this compound pyrophosphate prevents the binding of the natural cofactor, thereby inhibiting the catalytic function of transketolase.[8] Transketolase catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor.[9] Inhibition of this activity disrupts the non-oxidative PPP, leading to a reduction in the production of ribose-5-phosphate and NADPH.[3][10]

The structural basis for this compound's inhibitory effect lies in the substitution of the N1' nitrogen of the pyrimidine ring with a carbon, forming a pyridyl group. This alteration prevents the formation of a crucial hydrogen bond between the N1' nitrogen and the conserved glutamate residue (Glu418 in yeast transketolase) in the active site, which is essential for catalytic activity.[8] While the analog still binds tightly to the enzyme, this critical interaction is lost, rendering the enzyme inactive.[8]

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The following table summarizes the key quantitative data available for the this compound transketolase inhibitor.

| Parameter | Value | Species/System | Reference(s) |

| IC50 | 22 nM | Apo-Transketolase (in vitro) | [6] |

| EC50 | 26 nM | Cellular Transketolase Activity | [6] |

| Kd | 22 nM | Apo-Transketolase | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Transketolase Activity Assay (NADH-based Spectrophotometric Method)

This assay measures the activity of transketolase by coupling the production of glyceraldehyde-3-phosphate to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.[11][12]

Materials:

-

Cell lysate or purified transketolase

-

Reaction Buffer: 50 mM glycylglycine, 2.5 mM MgCl₂, pH 7.6

-

Substrate Solution: Ribose-5-phosphate and Xylulose-5-phosphate

-

Coupling Enzymes: Triosephosphate isomerase and glyceraldehyde-3-phosphate dehydrogenase

-

NADH solution

-

This compound inhibitor solution at various concentrations

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare cell lysates by standard methods and determine the protein concentration.

-

In a 96-well plate, add the following to each well:

-

Reaction Buffer

-

NADH solution

-

Coupling enzymes

-

Cell lysate or purified transketolase

-

This compound or vehicle control

-

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the substrate solution to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes.

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time curve.

-

Determine the percent inhibition of transketolase activity by this compound compared to the vehicle control. IC50 values can be calculated by plotting percent inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (CCK8 Assay)

The Cell Counting Kit-8 (CCK8) assay is a colorimetric assay used to determine the number of viable cells in a culture.[13]

Materials:

-

Cancer cell lines (e.g., HCT116, LS174T)

-

Complete cell culture medium

-

This compound inhibitor solution at various concentrations

-

CCK8 reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control cells.

Visualizations

This compound Mechanism of Action

Caption: The mechanism of this compound as a transketolase inhibitor.

Experimental Workflow for this compound Characterization

Caption: A typical workflow for the preclinical characterization of this compound.

Impact of this compound on the Pentose Phosphate Pathway

Caption: The inhibitory effect of this compound on the Pentose Phosphate Pathway.

Conclusion

This compound is a highly potent and selective inhibitor of transketolase, acting through a mechanism that requires intracellular activation followed by tight binding to the apo-enzyme. Its ability to disrupt the pentose phosphate pathway, thereby depleting the cell of essential precursors for nucleotide synthesis and redox balance, underscores its potential as an anticancer therapeutic. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working on the characterization and advancement of this compound and other transketolase inhibitors. Further investigation into the specific downstream signaling pathways affected by this compound-mediated transketolase inhibition will be crucial for a complete understanding of its cellular effects and for identifying potential combination therapies.

References

- 1. scispace.com [scispace.com]

- 2. Protein pyrophosphorylation by inositol phosphates [bonndoc.ulb.uni-bonn.de]

- 3. Consumption of NADPH for 2-HG Synthesis Increases Pentose Phosphate Pathway Flux and Sensitizes Cells to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. file.chemscene.com [file.chemscene.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. doctor2019.jumedicine.com [doctor2019.jumedicine.com]

- 9. An Uncommon Phosphorylation Mode Regulates the Activity and Protein Interactions of N-Acetylglucosamine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dspace.library.uu.nl [dspace.library.uu.nl]

- 13. researchgate.net [researchgate.net]

N3PT: A Potent Modulator of the Pentose Phosphate Pathway via Transketolase Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of N3-pyridyl thiamine (N3PT) and its significant role as a potent and selective inhibitor of Transketolase (TK), a critical enzyme in the non-oxidative branch of the Pentose Phosphate Pathway (PPP). This document details the mechanism of action of this compound, presents key quantitative data, outlines experimental protocols for its characterization, and visualizes its interaction within the PPP, offering valuable insights for researchers, scientists, and professionals engaged in drug development.

The Pentose Phosphate Pathway: A Brief Overview

The Pentose Phosphate Pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis.[1][2][3] It is composed of two distinct branches:

-

The Oxidative Branch: This irreversible phase is responsible for the production of nicotinamide adenine dinucleotide phosphate (NADPH) from NADP+. NADPH is a crucial reducing agent in various anabolic processes, including fatty acid and steroid synthesis, and plays a vital role in cellular antioxidant defense.[2][4]

-

The Non-Oxidative Branch: This reversible phase facilitates the interconversion of pentose sugars, notably producing ribose-5-phosphate (R5P), an essential precursor for nucleotide and nucleic acid synthesis.[1][4] This branch also links the PPP back to glycolysis by generating fructose-6-phosphate and glyceraldehyde-3-phosphate.

The PPP is a critical regulator of cellular redox homeostasis and biosynthesis, and its dysregulation has been implicated in various diseases, including cancer and type 2 diabetes.[1][4]

Transketolase: A Key Player in the Non-Oxidative PPP

Transketolase (TK) is a thiamine-dependent enzyme that plays a central role in the non-oxidative branch of the PPP. It catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor. Specifically, TK is involved in two key reactions:

-

Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate ⇔ Ribose-5-phosphate + Xylulose-5-phosphate

-

Erythrose-4-phosphate + Fructose-6-phosphate ⇔ Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate

Given its pivotal role in generating precursors for nucleotide synthesis, TK is a significant target for therapeutic intervention, particularly in cancer, where rapidly proliferating cells have a high demand for nucleic acids.

This compound: A Selective Inhibitor of Transketolase

This compound (N3-pyridyl thiamine) has been identified as a potent and selective inhibitor of Transketolase.[5][6][7] It acts as a thiamine antagonist. The inhibitory mechanism involves the pyrophosphorylation of this compound, which then binds with high affinity to transketolase, particularly the apo-enzyme (Apo-TK) that lacks its thiamine pyrophosphate cofactor.[5] This binding effectively blocks the enzyme's catalytic activity, thereby disrupting the non-oxidative PPP.

Quantitative Data on this compound Inhibition

The following table summarizes the key quantitative parameters of this compound's inhibitory activity based on available in vitro and cellular assays.

| Parameter | Value | Target | Notes | Reference |

| Kd | 22 nM | Apo-Transketolase | Dissociation constant for the apo-enzyme. | [5] |

| IC50 | 7 nM | Transketolase | 50% inhibitory concentration in an enzymatic assay. | [8] |

| EC50 | 26 nM | Cellular Transketolase | 50% effective concentration in a cell-based assay. | [7] |

| IC50 | 86 nM | α-ketoglutarate dehydrogenase | Demonstrates selectivity for Transketolase over another thiamine-dependent enzyme. | [8] |

Visualizing the Role of this compound in the Pentose Phosphate Pathway

The following diagram illustrates the position of Transketolase within the Pentose Phosphate Pathway and the inhibitory action of this compound.

Experimental Protocols and Methodologies

Detailed, step-by-step protocols for this compound are proprietary to the developing laboratories. However, based on published data, the following methodologies are central to its characterization.

This assay measures the direct inhibitory effect of this compound on purified Transketolase.

-

Objective: To determine the IC50 of this compound for Transketolase.

-

Principle: The activity of Transketolase is monitored by measuring the consumption of its substrates or the formation of its products. A common method involves a coupled enzymatic reaction where the product of the Transketolase reaction is a substrate for a dehydrogenase, leading to a change in NADH absorbance at 340 nm.

-

General Protocol:

-

A reaction mixture is prepared containing a buffer, thiamine pyrophosphate, the substrates for Transketolase (e.g., ribose-5-phosphate and xylulose-5-phosphate), and the coupling enzymes and their substrates.

-

Purified Transketolase enzyme is added to the mixture.

-

Varying concentrations of this compound are added to different reaction vessels.

-

The reaction is initiated, and the change in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

The initial reaction rates are calculated for each this compound concentration.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

This assay assesses the ability of this compound to inhibit Transketolase within a cellular context.

-

Objective: To determine the EC50 of this compound in a cell-based model.

-

Principle: Cells are treated with this compound, and the activity of Transketolase in cell lysates is subsequently measured. The competitive nature of the inhibition can be explored by co-treating cells with varying concentrations of thiamine.[6][7]

-

General Protocol:

-

Culture a suitable cell line (e.g., HCT-116) to a desired confluency.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24-48 hours). For competition assays, co-treat with a range of thiamine concentrations.[8]

-

Harvest the cells and prepare cell lysates.

-

Measure the protein concentration of the lysates to normalize enzyme activity.

-

Assay the Transketolase activity in the lysates using a method similar to the in vitro assay.

-

Calculate the EC50 value by plotting the percentage of enzyme activity relative to untreated controls against the logarithm of the this compound concentration.

-

These studies evaluate the anti-tumor effects of this compound in a living organism.

-

Objective: To assess the impact of this compound on tumor growth and Transketolase activity in vivo.

-

Animal Model: Typically, immunodeficient mice (e.g., nude mice) bearing subcutaneous tumors from a human cancer cell line (e.g., HCT-116) are used.[5]

-

General Protocol:

-

Tumor cells are implanted into the mice.

-

Once tumors reach a palpable size, the mice are randomized into control (vehicle) and treatment (this compound) groups.

-

This compound is administered systemically (e.g., via intravenous injection) at a specified dose and schedule (e.g., 100 mg/kg, twice daily for 2 weeks).[5]

-

Tumor volume is measured regularly throughout the study.

-

At the end of the study, tissues (e.g., tumor, spleen, blood) are collected to measure Transketolase activity to confirm target engagement.

-

The anti-tumor efficacy is determined by comparing the tumor growth in the this compound-treated group to the control group.

-

Visualizing an In Vivo Experimental Workflow

The following diagram outlines a typical workflow for assessing the in vivo efficacy of a Transketolase inhibitor like this compound.

Conclusion and Future Directions

This compound represents a significant tool for probing the function of the Pentose Phosphate Pathway and, specifically, the role of Transketolase in health and disease. Its high potency and selectivity make it a valuable pharmacological agent for preclinical research. Studies have shown that this compound effectively inhibits Transketolase activity in both in vitro and in vivo settings.[5][6][8] While in vivo studies have demonstrated target engagement through decreased Transketolase activity, the translation of this inhibition into significant anti-tumor activity may be context-dependent, potentially indicating the presence of metabolic bypass pathways for ribose synthesis in some cancer cell lines.[5]

For drug development professionals, this compound serves as a lead compound and a proof-of-concept for the therapeutic targeting of Transketolase. Future research will likely focus on optimizing its pharmacokinetic properties, exploring combination therapies to overcome metabolic plasticity, and identifying patient populations most likely to respond to Transketolase inhibition. The continued study of this compound and similar molecules will undoubtedly deepen our understanding of cancer metabolism and pave the way for novel therapeutic strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Khan Academy [khanacademy.org]

- 4. Frontiers | The Role of the Pentose Phosphate Pathway in Diabetes and Cancer [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound|cas 13860-66-7|DC Chemicals [dcchemicals.com]

- 7. echemi.com [echemi.com]

- 8. US20080234304A1 - N3-Pyridyl-Thiamine And Its Use In Cancer Treatments - Google Patents [patents.google.com]

N3PT as a Thiamine Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamine (Vitamin B1) is an essential nutrient that, in its active form, thiamine pyrophosphate (TPP), serves as a critical cofactor for enzymes involved in central metabolic pathways. Antagonists of thiamine are valuable tools for studying thiamine metabolism and hold therapeutic potential, particularly in oncology and infectious diseases. This technical guide provides an in-depth overview of N3-pyridyl thiamine (N3PT), a potent thiamine antagonist. We will delve into its mechanism of action, present quantitative data from key studies, provide detailed experimental protocols for its evaluation, and visualize its metabolic impact and experimental workflows through diagrams.

Introduction

This compound (N3-pyridyl thiamine) is a synthetic thiamine analog that acts as a competitive inhibitor of thiamine-dependent processes. Its primary mechanism involves its conversion to a TPP antimetabolite, which subsequently inhibits enzymes reliant on this cofactor. This antagonistic activity disrupts crucial metabolic pathways, such as the pentose phosphate pathway (PPP), making this compound a compound of interest for targeting rapidly proliferating cells, like those found in tumors and certain pathogens.

Mechanism of Action

The action of this compound as a thiamine antagonist is a multi-step process initiated by its uptake into the cell. Once inside, it serves as a substrate for thiamine pyrophosphokinase (TPK), the same enzyme responsible for phosphorylating thiamine into its active form, TPP.[1] TPK catalyzes the transfer of a pyrophosphate group from ATP to this compound, forming this compound pyrophosphate (this compound-PP).

This compound-PP then acts as a potent competitive inhibitor of TPP-dependent enzymes. A primary and well-studied target of this compound-PP is transketolase (TKT), a key enzyme in the non-oxidative branch of the pentose phosphate pathway.[2][3] By binding to the TPP-binding site on transketolase, this compound-PP inhibits its enzymatic activity. This inhibition disrupts the production of ribose-5-phosphate, a precursor for nucleotide synthesis, and NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense.[4][5] The overall mechanism suggests that this compound can induce a state of functional thiamine deficiency within the cell, leading to impaired cell growth and proliferation.[1]

Quantitative Data

The following tables summarize the quantitative data from various in vitro and in vivo studies investigating the efficacy of this compound.

Table 1: In Vitro Activity of this compound

| Cell Line/Organism | Assay Type | Metric | Value | Thiamine Concentration | Reference |

| Plasmodium falciparum | Proliferation Assay | IC50 | ~10-fold lower than oxythiamine | Not specified | [1] |

| Plasmodium falciparum | Proliferation Assay | IC50 | Reduced 220-fold with increasing thiamine | 0 to 297 µM | [1] |

| Human Fibroblasts | Toxicity Assay | - | >17 times less toxic than oxythiamine | Not specified | [1] |

| HCT116 (Colon Cancer) | Cell Viability (CCK8) | - | Dose-dependent decrease | Not specified | [6] |

| LS174T (Colon Cancer) | Cell Viability (CCK8) | - | Dose-dependent decrease | Not specified | [6] |

| Apo-Transketolase | Binding Assay | Kd | 22 nM | Not applicable | [2] |

Table 2: In Vivo Activity of this compound

| Animal Model | Disease Model | Dosage | Route | Duration | Key Findings | Reference |

| Mice | Plasmodium berghei infection | 200 mg/kg/day | Not specified | Not specified | Reduced parasitemia, prolonged time to symptoms | [1] |

| Nude Mice | HCT-116 tumor xenograft | 100 mg/kg | i.v. | Twice a day for 2 weeks | Decreased transketolase activity, no significant anti-tumor effect | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a thiamine antagonist.

Transketolase Activity Assay (Erythrocyte Hemolysate)

This protocol is adapted from the erythrocyte transketolase activity coefficient (ETKAC) assay and measures the TPP-dependent activity of transketolase.[7]

Materials:

-

Hemolyzed red blood cells (source of transketolase)

-

This compound solution of varying concentrations

-

Ribose-5-phosphate (substrate)

-

Thiamine pyrophosphate (TPP) solution

-

Reaction buffer (e.g., Tris-HCl, pH 7.6)

-

Coupling enzymes (triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)

-

NADH

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Hemolysate: Prepare a hemolysate from fresh erythrocytes as the source of transketolase.

-

Reaction Mixture Preparation: In a 96-well plate, prepare reaction mixtures containing the hemolysate, reaction buffer, coupling enzymes, and NADH.

-

Incubation with this compound: Add varying concentrations of this compound to the respective wells. Include a control group with no this compound. Incubate for a predetermined time to allow for the interaction of this compound with the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, ribose-5-phosphate.

-

Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the transketolase activity.

-

Data Analysis: Calculate the initial reaction rates for each this compound concentration. Determine the IC50 value of this compound for transketolase inhibition by plotting the percentage of inhibition against the logarithm of this compound concentration.

Cell Viability Assay (CCK8)

This protocol assesses the effect of this compound on the proliferation of cancer cell lines.[6]

Materials:

-

HCT116 or other cancer cell lines

-

Complete cell culture medium

-

This compound stock solution

-

Cell Counting Kit-8 (CCK8) reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

This compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 5 µM, 10 µM) and a vehicle control (DMSO).[6]

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours).[6]

-

CCK8 Addition: Add CCK8 reagent to each well and incubate according to the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

In Vivo Antimalarial Activity

This protocol describes a typical in vivo experiment to evaluate the efficacy of this compound against malaria infection in a mouse model.[1][8]

Materials:

-

Plasmodium berghei infected red blood cells

-

BALB/c mice

-

This compound solution for injection

-

Vehicle control (e.g., PBS)

-

Giemsa stain

-

Microscope

Procedure:

-

Infection: Infect mice with P. berghei intraperitoneally.

-

Treatment: On the day of infection, begin daily treatment with this compound (e.g., 100 or 200 mg/kg) or vehicle control.[8]

-

Parasitemia Monitoring: On day 5 post-infection, collect blood smears from the tail vein of each mouse.[8]

-

Staining and Counting: Stain the blood smears with Giemsa and determine the percentage of infected red blood cells (parasitemia) by light microscopy.

-

Symptom Monitoring: Monitor the mice daily for the onset of malaria symptoms and record survival data.

-

Data Analysis: Compare the average parasitemia and the percentage of symptom-free mice between the this compound-treated and control groups.

Visualizations

Experimental Workflow for this compound Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound as a potential therapeutic agent.

This compound's Impact on the Pentose Phosphate Pathway

This diagram illustrates the central role of transketolase in the pentose phosphate pathway and how its inhibition by this compound-PP disrupts downstream processes.

Conclusion

This compound is a potent thiamine antagonist that effectively inhibits transketolase following its intracellular pyrophosphorylation. This mechanism disrupts the pentose phosphate pathway, impacting nucleotide synthesis and cellular redox balance. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and other thiamine antagonists. Further research is warranted to optimize its anti-tumor and anti-parasitic activities and to fully elucidate its pharmacological profile.

References

- 1. biorxiv.org [biorxiv.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis, in vitro and in vivo activity of thiamine antagonist transketolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The pentose phosphate pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Transketolase Improves the Prognosis of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

N3PT Pyrophosphorylation and Transketolase Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-pyridyl thiamine (N3PT) is a potent and selective thiamine antagonist that, upon intracellular pyrophosphorylation, acts as a powerful inhibitor of the enzyme transketolase. This mechanism of action makes this compound and its derivatives promising candidates for therapeutic development, particularly in oncology and infectious diseases where metabolic pathways involving transketolase are often upregulated. This technical guide provides an in-depth overview of the biochemical processes governing this compound's activity, from its enzymatic conversion to its high-affinity binding to transketolase. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.

Introduction

Thiamine pyrophosphate (TPP) is an essential cofactor for several key enzymes in central metabolism, including transketolase, pyruvate dehydrogenase, and α-ketoglutarate dehydrogenase. Transketolase, in particular, plays a crucial role in the pentose phosphate pathway (PPP), which is vital for the synthesis of nucleotide precursors and the production of NADPH for reductive biosynthesis and antioxidant defense. By mimicking thiamine, this compound acts as a competitive substrate for thiamine pyrophosphokinase (TPK), the enzyme responsible for converting thiamine to its active TPP form. The resulting this compound pyrophosphate (this compound-PP) then binds tightly to the apo-form of transketolase, effectively inhibiting its function and disrupting downstream metabolic processes.

This compound Pyrophosphorylation by Thiamine Pyrophosphokinase (TPK)

The initial and rate-limiting step in the bioactivation of this compound is its pyrophosphorylation by thiamine pyrophosphokinase (TPK). This enzymatic reaction transfers a pyrophosphate group from ATP to this compound, yielding this compound pyrophosphate (this compound-PP).

Enzymatic Reaction

The reaction catalyzed by TPK is as follows:

This compound + ATP → this compound-PP + AMP

Evidence suggests that this compound is a substrate for TPK, as demonstrated by the hypersensitivity of P. falciparum overexpressing TPK to this compound and computational docking studies showing a similar binding mode for this compound and thiamine within the TPK active site[1][2].

Quantitative Data

While it is established that TPK catalyzes the pyrophosphorylation of this compound, specific kinetic parameters such as Km, Vmax, and kcat for this compound as a substrate for human thiamine pyrophosphokinase are not extensively documented in publicly available literature. For the natural substrate, thiamine, a detailed kinetic analysis of human TPK has been performed[3]. The absence of specific kinetic data for this compound highlights an area for future research to fully characterize its interaction with TPK.

Transketolase Binding and Inhibition by this compound Pyrophosphate

The product of TPK activity, this compound-PP, is a potent inhibitor of transketolase. It binds with high affinity to the apo-transketolase, the form of the enzyme lacking its native cofactor, thiamine pyrophosphate.

Binding Affinity

The binding of this compound-PP to apo-transketolase has been quantified, demonstrating a strong interaction.

| Parameter | Value | Enzyme Form | Reference |

| Kd | 22 nM | Apo-transketolase | [4][5] |

This high affinity underscores the potency of this compound-PP as a transketolase inhibitor.

Mechanism of Inhibition

This compound-PP acts as a competitive inhibitor of transketolase by occupying the TPP binding site. This prevents the binding of the natural cofactor and subsequent catalytic activity, thereby blocking the flux through the pentose phosphate pathway. In vivo studies have shown that this compound treatment leads to a significant reduction in transketolase activity in cancer cell lines[6].

Experimental Protocols

In Vitro this compound Pyrophosphorylation Assay (Coupled TPK/Apo-TK Assay)

This protocol is adapted from methodologies used for assaying thiamine pyrophosphokinase activity and this compound's effect on transketolase[7][8].

Objective: To indirectly measure the pyrophosphorylation of this compound by TPK by quantifying the subsequent inhibition of apo-transketolase.

Materials:

-

Recombinant human thiamine pyrophosphokinase (TPK)

-

Recombinant human apo-transketolase (apo-TK)

-

N3-pyridyl thiamine (this compound)

-

ATP

-

MgCl2

-

Substrates for transketolase: Ribose-5-phosphate and Xylulose-5-phosphate

-

Coupling enzymes for detection: Triosephosphate isomerase and glycerol-3-phosphate dehydrogenase

-

NADH

-

Tris-HCl buffer

-

96-well microplate reader

Procedure:

-

TPK Reaction:

-

In a microcentrifuge tube, prepare the TPK reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl2, ATP, and varying concentrations of this compound.

-

Initiate the reaction by adding TPK.

-

Incubate at 37°C for a predetermined time (e.g., 60 minutes) to allow for the formation of this compound-PP.

-

Terminate the reaction by heat inactivation at 95°C for 5 minutes.

-

-

Transketolase Inhibition Assay:

-

In a 96-well plate, add the apo-transketolase, the transketolase substrates (ribose-5-phosphate and xylulose-5-phosphate), the coupling enzymes, and NADH to a suitable buffer.

-

Add the heat-inactivated TPK reaction mixture containing the generated this compound-PP to the wells.

-

Incubate the plate at 37°C.

-

Monitor the decrease in NADH absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to the transketolase activity.

-

-

Data Analysis:

-

Calculate the initial velocity of the transketolase reaction for each concentration of this compound.

-

Plot the transketolase activity as a function of the this compound concentration to determine the IC50 value.

-

Apo-Transketolase Binding Assay (Fluorescence Quenching)

This protocol is based on the intrinsic fluorescence properties of transketolase[7].

Objective: To determine the binding affinity (Kd) of this compound-PP to apo-transketolase.

Materials:

-

Recombinant human apo-transketolase

-

Synthesized and purified this compound pyrophosphate (this compound-PP)

-

Tris-HCl buffer

-

Fluorometer

Procedure:

-

Preparation:

-

Prepare a stock solution of apo-transketolase in Tris-HCl buffer (pH 7.5).

-

Prepare a series of dilutions of this compound-PP in the same buffer.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorometer to 280 nm and the emission wavelength to scan from 300 to 400 nm to determine the emission maximum (typically around 340 nm).

-

To a cuvette containing a fixed concentration of apo-transketolase, add increasing concentrations of this compound-PP.

-

After each addition, allow the mixture to equilibrate for a few minutes.

-

Measure the fluorescence intensity at the emission maximum.

-

-

Data Analysis:

-

Correct the fluorescence intensity for dilution.

-

Plot the change in fluorescence intensity as a function of the this compound-PP concentration.

-

Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

-

Signaling Pathways and Workflows

References

- 1. Identification and characterization of thiamine analogs with antiplasmodial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. malariaworld.org [malariaworld.org]

- 3. Steady-state kinetics and mutational studies of recombinant human thiamin pyrophosphokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of Transketolase Improves the Prognosis of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel insights into transketolase activation by cofactor binding identifies two native species subpopulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.box [2024.sci-hub.box]

N3PT's Metabolic Crosstalk in Cancer: A Technical Guide to a Key Regulator of Tumor Energetics and Epigenetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme, and its product, 1-methylnicotinamide (1-MNA), collectively referred to here as the N3PT axis, have emerged as critical players in the metabolic reprogramming of cancer cells. Once primarily considered a detoxification enzyme, NNMT is now recognized as a central node linking cellular metabolism, epigenetic regulation, and oncogenic signaling. Its overexpression is a common feature in a wide array of malignancies, including but not limited to, breast, lung, colon, pancreatic, and head & neck cancers, and often correlates with poor prognosis and therapeutic resistance.[1] This technical guide provides an in-depth analysis of the multifaceted effects of the this compound axis on cancer cell metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to support further research and drug development efforts in this promising area of oncology.

The Core Mechanism: this compound's Influence on One-Carbon Metabolism and NAD+ Synthesis

The primary enzymatic function of NNMT is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NAM), a precursor for nicotinamide adenine dinucleotide (NAD+) synthesis. This reaction yields S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (1-MNA).[2] This seemingly simple reaction has profound consequences for cancer cell biology by directly impacting two critical metabolic pools: the cellular methylation potential and the availability of NAD+.

-

The "Methyl Sink" Effect and Epigenetic Remodeling: By consuming SAM, the universal methyl donor for cellular methylation reactions, NNMT acts as a "methyl sink".[3] This depletion of the cellular SAM pool, coupled with an increase in SAH, a potent inhibitor of methyltransferases, leads to a decrease in the SAM/SAH ratio. This altered ratio impairs the methylation of histones and DNA, causing global hypomethylation and leading to an altered epigenetic landscape that can promote the expression of pro-tumorigenic genes.[3][4]

-

Modulation of NAD+ Metabolism: The consumption of NAM by NNMT reduces its availability for the NAD+ salvage pathway, a primary route for NAD+ synthesis in many cells. This can lead to a decrease in intracellular NAD+ levels, a critical coenzyme for numerous cellular processes, including mitochondrial oxidative phosphorylation and the activity of sirtuins and PARPs.[1] In some cancer cells, a reduction of approximately 25% in NAD+ levels has been observed upon NNMT overexpression.

Quantitative Effects of this compound on Cancer Cell Metabolism

The metabolic reprogramming induced by the this compound axis manifests in quantifiable changes in key metabolic pathways. The following tables summarize the observed effects of NNMT expression on glycolysis, mitochondrial respiration, and related metabolic parameters in various cancer cell lines.

| Cancer Type | Cell Line | NNMT Status | Parameter | Observed Effect | Reference |

| Intrahepatic Cholangiocarcinoma (iCCA) | HCCC-9810, HuCCT1 | Overexpression | Glucose Uptake | Increased | [2] |

| Intrahepatic Cholangiocarcinoma (iCCA) | HCCC-9810, HuCCT1 | Overexpression | Lactate Production | Increased | [2] |

| Intrahepatic Cholangiocarcinoma (iCCA) | CCLP1, HuCCT1 | Knockdown | Lactate Production | Decreased | [2] |

| Breast Cancer | SK-BR-3 | Overexpression (under H2O2 stress) | Cell Viability | Increased | [5] |

| Breast Cancer | MDA-MB-231 | Knockdown (under H2O2 stress) | Cell Viability | Decreased | [5] |

Table 1: Effects of NNMT on Glycolysis (The Warburg Effect)

| Cancer Type | Cell Line | NNMT Status | Parameter | Observed Effect | Reference |

| Intrahepatic Cholangiocarcinoma (iCCA) | HCCC-9810, HuCCT1 | Overexpression | Basal Oxygen Consumption Rate (OCR) | Significantly Decreased | [2] |

| Intrahepatic Cholangiocarcinoma (iCCA) | HCCC-9810, HuCCT1 | Overexpression | Maximal Oxygen Consumption Rate (OCR) | Significantly Decreased | [2] |

| Intrahepatic Cholangiocarcinoma (iCCA) | CCLP1, HuCCT1 | Knockdown | Oxygen Consumption Rate (OCR) | Increased | [2] |

| Neuroblastoma | S. NNMT. LP | Overexpression | Complex I Activity | 300% Increase | [6] |

| Neuroblastoma | S. NNMT. LP | Overexpression | Oxygen Consumption | 60% Increase | [6] |

Table 2: Effects of NNMT on Mitochondrial Respiration

| Cancer Type | Cell Line | NNMT Status | Parameter | Observed Effect | Reference |

| Intrahepatic Cholangiocarcinoma (iCCA) | HCCC-9810, HuCCT1 | Overexpression | Intracellular ATP | Increased | [2] |

| Intrahepatic Cholangiocarcinoma (iCCA) | CCLP1, HuCCT1 | Knockdown | Intracellular ATP | Decreased | [2] |

| Neuroblastoma | S. NNMT. LP | Overexpression | ATP Synthesis | 2-fold Increase | [6] |

| Breast Cancer | SK-BR-3 | Overexpression (under H2O2 stress) | Intracellular ATP | Increased | [5] |

| Breast Cancer | MDA-MB-231 | Knockdown (under H2O2 stress) | Intracellular ATP | Decreased | [5] |

| Various Cancer Cells | - | Overexpression | S-adenosylmethionine (SAM) | Decreased | |

| Various Cancer Cells | - | Overexpression | S-adenosylhomocysteine (SAH) | Increased | |

| Various Cancer Cells | - | Overexpression | NAD+ | ~25% Decrease |

Table 3: Effects of NNMT on Other Key Metabolic Parameters

Experimental Protocols

NNMT Enzyme Activity Assay

This protocol describes a common method to determine NNMT enzymatic activity in cancer cell lysates.

Materials:

-

Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0 or PBS)

-

Sonicator

-

Microcentrifuge

-

Reaction mixture: 200 µM deuterated nicotinamide (d4-NA), 50 µM S-adenosyl-L-methionine (SAM), 2 mM DTT

-

Methanol (for quenching)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Harvest and wash cancer cells.

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 16,000 x g for 10 minutes at 4°C.

-

Determine the protein concentration of the supernatant.

-

Incubate 70–120 µg of cell lysate with the reaction mixture at room temperature for 15–30 minutes in a final volume of 20 µl.

-

Quench the reaction by adding an equal volume of methanol.

-

Centrifuge at 16,000 x g for 10 minutes to pellet precipitated protein.

-

Analyze the supernatant for the formation of deuterated 1-methylnicotinamide (d4-1MNA) by targeted LC-MS.

Measurement of Intracellular SAM and SAH Levels

This protocol outlines the measurement of SAM and SAH in cancer cells using LC-MS.

Materials:

-

Methanol:Water (80:20) extraction solution containing deuterated internal standards (e.g., d3-SAM, d4-SAH)

-

Sonicator

-

Microcentrifuge

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Culture cancer cells under desired conditions (e.g., varying methionine concentrations).

-

Aspirate the culture medium and wash the cells with cold PBS.

-

Add 100 µl of the cold methanol:water extraction solution with internal standards to the cell plate.

-

Scrape the cells and collect the mixture.

-

Sonicate the mixture for 5 seconds.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for LC-MS/MS analysis of SAM and SAH levels.

This compound-Modulated Signaling Pathways

The metabolic alterations induced by the this compound axis are intricately linked with the modulation of key oncogenic signaling pathways. Overexpression of NNMT has been shown to activate pathways that promote cell proliferation, survival, and metastasis.

The PI3K-Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway is a central regulator of cell growth, proliferation, and survival. Activation of this pathway is a common event in many cancers. NNMT expression has been linked to the activation of Akt, although the precise mechanism of this activation is still under investigation.

Caption: this compound axis activation of the PI3K-Akt signaling pathway.

The EGFR-STAT3 Signaling Pathway

In intrahepatic cholangiocarcinoma (iCCA), NNMT has been shown to promote aerobic glycolysis and tumor progression through the Epidermal Growth Factor Receptor (EGFR)-Signal Transducer and Activator of Transcription 3 (STAT3) axis. NNMT expression can lead to increased EGFR expression, which in turn activates STAT3 signaling.

Caption: this compound-mediated regulation of the EGFR-STAT3 pathway in iCCA.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of NNMT on cancer cell metabolism.

Caption: Workflow for studying this compound's metabolic effects.

Conclusion and Future Directions

The this compound axis represents a critical metabolic vulnerability in a variety of cancers. Its central role in linking one-carbon metabolism, NAD+ synthesis, and epigenetic regulation to oncogenic signaling pathways makes it an attractive target for therapeutic intervention. The development of specific and potent NNMT inhibitors is an active area of research, with promising preclinical results. Future studies should focus on elucidating the context-dependent roles of the this compound axis in different tumor types and the tumor microenvironment, as well as exploring combination therapies that target this compound-driven metabolic dependencies. A deeper understanding of the intricate metabolic network regulated by this compound will be crucial for the successful clinical translation of therapies targeting this key metabolic enzyme.

References

- 1. Proteomics reveals NNMT as a master metabolic regulator of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NNMT promotes the progression of intrahepatic cholangiocarcinoma by regulating aerobic glycolysis via the EGFR-STAT3 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d54gi6idwcev6.cloudfront.net [d54gi6idwcev6.cloudfront.net]

- 4. researchgate.net [researchgate.net]

- 5. Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NNMT‐DNMT1 Axis is Essential for Maintaining Cancer Cell Sensitivity to Oxidative Phosphorylation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

N3PT: A Potent Inhibitor of Transketolase for Cancer Therapy

An In-depth Technical Guide on the Discovery and Mechanism of N3PT as a Transketolase Inhibitor

This technical guide provides a comprehensive overview of N3-pyridyl thiamine (this compound), a potent and selective inhibitor of the enzyme transketolase (TKT). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the pentose phosphate pathway in cancer.

Introduction to Transketolase and its Role in Cancer

Transketolase (TKT) is a critical enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[1][2] The PPP is a fundamental metabolic pathway that runs parallel to glycolysis, and it is responsible for producing NADPH and the precursors for nucleotide biosynthesis, which are essential for cell growth and proliferation. In many cancer types, TKT is upregulated to meet the high metabolic demands of rapidly dividing tumor cells, making it an attractive target for cancer therapy.[1]

Discovery of this compound as a TKT Inhibitor

This compound, also known as N3-pyridyl thiamine, has been identified as a potent and selective inhibitor of transketolase.[2][3] It acts as a thiamine antagonist. The inhibitory mechanism involves the pyrophosphorylation of this compound, which then binds with high affinity to the apo-transketolase, the form of the enzyme lacking its thiamine pyrophosphate (TPP) cofactor.[3]

Quantitative Data on this compound Inhibition

The following tables summarize the key quantitative data characterizing the interaction of this compound with transketolase and its effects on cancer cells.

Table 1: In Vitro Enzyme Inhibition Data

| Compound | Target | Parameter | Value | Notes |

| This compound | Apo-Transketolase (Apo-TK) | Kd | 22 nM | Binding affinity to TKT lacking its thiamine cofactor.[2][3] |

| This compound | Transketolase | IC50 | 0.007 µM | 50% inhibitory concentration in cell extracts.[4] |

| This compound | α-ketoglutarate dehydrogenase (KGDH) | IC50 | 0.086 µM | Demonstrates selectivity for TKT over another TPP-dependent enzyme.[4] |

Table 2: Cellular Effects of this compound in Colorectal Cancer Cell Lines

| Cell Line | Treatment | Concentration | Effect |

| HCT116 | This compound | 5 µM & 10 µM | Reduced cell viability.[5] |

| Ls174T | This compound | 5 µM & 10 µM | Reduced cell viability.[5] |

| HCT116 | This compound | 5 µM & 10 µM | Decreased cell migration in Transwell assay.[5] |

| HCT116 | This compound | 10 µM | Reduced protein levels of NICD and Hes1.[5] |

Table 3: In Vivo Effects of this compound

| Animal Model | Tumor Type | Dosage | Effect |

| Nude Mice | HCT-116 Xenograft | 100 mg/kg (i.v., twice daily for 2 weeks) | Decreased TKT activity with no significant effect on tumor size.[3] |

Signaling Pathway and Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting TKT, which leads to a downstream blockade of the Notch signaling pathway. The inhibition of TKT by this compound has been shown to decrease the protein levels of the Notch intracellular domain (NICD) and its downstream target, Hes1.[5] The Notch pathway is known to be involved in tumor metastasis and cell proliferation.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Transketolase Activity Assay

This assay measures the enzymatic activity of TKT in cell or tissue lysates.

Materials:

-

TKT Assay Buffer

-

TKT Substrate Mix

-

TKT Developer

-

TKT Enzyme Mix

-

TKT Probe

-

Glyceraldehyde 3-Phosphate (G3P) Standard

-

Cell/Tissue Lysate

-

96-well microplate

-

Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)

Procedure:

-

Sample Preparation: Homogenize cells or tissue in TKT Assay Buffer on ice. Centrifuge to collect the supernatant. Determine the protein concentration of the lysate.

-

Standard Curve Preparation: Prepare a G3P standard curve according to the kit manufacturer's instructions.

-

Reaction Mix Preparation: Prepare a reaction mix containing TKT Assay Buffer, TKT Substrate Mix, TKT Developer, TKT Enzyme Mix, and TKT Probe.

-

Assay: Add the reaction mix to wells containing the sample lysate. For background control, use a mix without the TKT substrate.

-

Measurement: Immediately measure the fluorescence in kinetic mode at 37°C, recording every 30 seconds for 30-60 minutes.

-

Calculation: Calculate the TKT activity from the rate of fluorescence increase, using the G3P standard curve.

Cell Viability (CCK-8) Assay

This colorimetric assay assesses the effect of this compound on cell viability.

Materials:

-

HCT116 or Ls174T cells

-

Complete culture medium

-

This compound stock solution

-

Cell Counting Kit-8 (CCK-8) reagent

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO) for 24-72 hours.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Cell Migration (Transwell) Assay

This assay evaluates the effect of this compound on the migratory capacity of cancer cells.

Materials:

-

HCT116 cells

-

Serum-free culture medium

-

Complete culture medium (as a chemoattractant)

-

This compound stock solution

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Crystal violet staining solution

Procedure:

-

Cell Preparation: Starve cells in serum-free medium for 24 hours.

-

Assay Setup: Place Transwell inserts into a 24-well plate. Add complete medium to the lower chamber.

-

Cell Seeding: Resuspend the starved cells in serum-free medium containing different concentrations of this compound or DMSO. Seed the cells into the upper chamber of the Transwell inserts.

-

Incubation: Incubate for 24-48 hours to allow for cell migration.

-

Cell Removal: Remove non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

Western Blot Analysis

This technique is used to detect changes in protein levels of TKT, NICD, and Hes1 following this compound treatment.

Materials:

-

HCT116 cells

-

This compound stock solution

-

RIPA lysis buffer with protease inhibitors

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-TKT, anti-NICD, anti-Hes1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat HCT116 cells with this compound (e.g., 10 µM) for 24 hours. Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion and Future Directions

This compound has been established as a potent and selective inhibitor of transketolase, demonstrating efficacy in reducing cancer cell viability and migration in vitro. Its mechanism of action involves the disruption of the pentose phosphate pathway and the subsequent downregulation of the Notch signaling pathway. While in vivo studies have shown a clear effect on TKT activity, further research is required to optimize dosing and administration to achieve significant tumor growth inhibition. The development of this compound and similar TKT inhibitors represents a promising therapeutic strategy for cancers with a high metabolic dependency on the pentose phosphate pathway.

References

The Impact of N3PT on Ribose-5-Phosphate Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-pyridyl thiamine (N3PT) is a potent and selective inhibitor of transketolase, a critical enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP). This pathway is a fundamental metabolic route responsible for the production of nicotinamide adenine dinucleotide phosphate (NADPH) and the precursor for nucleotide biosynthesis, ribose-5-phosphate (R5P). By inhibiting transketolase, this compound is anticipated to modulate intracellular levels of R5P, thereby impacting cellular processes reliant on nucleotide synthesis, such as proliferation and DNA repair. This technical guide provides an in-depth overview of the mechanism of action of this compound, its expected impact on R5P levels, detailed experimental protocols for investigating this relationship, and the current landscape of available data.

Introduction: this compound and the Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is a vital metabolic pathway that operates in parallel to glycolysis. It consists of two distinct branches: the oxidative and the non-oxidative phase. The oxidative phase is the primary source of cellular NADPH, a crucial reducing agent in anabolic processes and antioxidant defense. The non-oxidative phase allows for the interconversion of pentose phosphates, including the synthesis of ribose-5-phosphate (R5P), a fundamental building block for nucleotides (ATP, GTP, CTP, UTP) and nucleic acids (DNA and RNA).

Transketolase is a key enzyme in the non-oxidative PPP. It catalyzes the reversible transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor. Specifically, transketolase facilitates the conversion of xylulose-5-phosphate and ribose-5-phosphate to sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate, and also the conversion of xylulose-5-phosphate and erythrose-4-phosphate to fructose-6-phosphate and glyceraldehyde-3-phosphate. These reactions are crucial for the flexible production of R5P and glycolytic intermediates.

This compound, also known as N3-pyridyl thiamine, acts as a competitive inhibitor of transketolase. Structurally similar to the enzyme's cofactor, thiamine pyrophosphate (TPP), this compound binds to the enzyme's active site, thereby blocking its catalytic activity. This inhibition is expected to disrupt the flow of metabolites through the non-oxidative PPP, leading to a decrease in the synthesis of R5P from glycolytic intermediates.

This compound's Mechanism of Action and its Impact on Ribose-5-Phosphate

The primary mechanism by which this compound is expected to impact R5P levels is through the direct inhibition of transketolase. By blocking this enzyme, the non-oxidative PPP's ability to generate R5P from fructose-6-phosphate and glyceraldehyde-3-phosphate is diminished. This would lead to a decrease in the intracellular pool of R5P available for nucleotide and nucleic acid synthesis.

Signaling Pathway of the Non-Oxidative Pentose Phosphate Pathway and the Point of this compound Inhibition

Caption: this compound inhibits Transketolase, disrupting the non-oxidative PPP and R5P synthesis.

Quantitative Data on the Impact of Transketolase Inhibition on Ribose-5-Phosphate Levels

However, studies on another well-characterized transketolase inhibitor, oxythiamine , provide valuable insights into the expected metabolic consequences of blocking this enzyme. Research has shown that treatment of cancer cells with oxythiamine leads to a significant decrease in the levels of key metabolites in the non-oxidative PPP, including a reduction in the pool of ribose-5-phosphate. This, in turn, has been linked to decreased nucleotide biosynthesis and an induction of apoptosis.

While a direct quantitative comparison is not possible without this compound-specific data, the biochemical mechanism of action strongly suggests a similar, if not more potent, effect for this compound due to its high selectivity for transketolase.

Table 1: Expected Impact of this compound on Pentose Phosphate Pathway Metabolites

| Metabolite | Expected Change upon this compound Treatment | Rationale |

| Ribose-5-Phosphate (R5P) | Decrease | Direct inhibition of transketolase blocks its synthesis from glycolytic intermediates in the non-oxidative PPP. |

| Xylulose-5-Phosphate | Increase or No Change | As a substrate for transketolase, its consumption would be blocked, potentially leading to its accumulation. |

| Sedoheptulose-7-Phosphate | Decrease | As a product of the transketolase reaction, its formation would be inhibited. |

| Erythrose-4-Phosphate | Decrease | As a product of the transketolase reaction, its formation would be inhibited. |

Note: The precise quantitative changes will be dependent on cell type, metabolic state, and the concentration and duration of this compound treatment. The generation of such data through targeted metabolomics studies is a critical next step in fully characterizing the pharmacological effects of this compound.

Experimental Protocols

To facilitate further research into the impact of this compound on ribose-5-phosphate levels, this section provides detailed methodologies for key experiments.

Cell Culture and this compound Treatment

This protocol outlines a general procedure for treating adherent cancer cell lines with this compound.

Materials:

-

Cancer cell line of interest (e.g., A549, HCT116)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (N3-pyridyl thiamine)

-

Vehicle control (e.g., sterile PBS or DMSO, depending on this compound solvent)

-

Cell culture plates (e.g., 6-well plates)

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS).

-

On the day of the experiment, remove the old medium and replace it with fresh medium containing the desired concentration of this compound or the vehicle control. A dose-response and time-course experiment is recommended to determine optimal conditions.

-

Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

-

Proceed immediately to the metabolite extraction protocol.

Quenching of Metabolism and Extraction of Intracellular Metabolites

Rapidly quenching metabolic activity is crucial for accurately measuring intracellular metabolite levels.

Materials:

-

Cold (-80°C) 80% methanol

-

Cold (4°C) phosphate-buffered saline (PBS)

-

Cell scraper

-

Centrifuge capable of reaching 14,000 x g at 4°C

-

Microcentrifuge tubes

Procedure:

-

Place the cell culture plates on ice.

-

Aspirate the medium and quickly wash the cells twice with ice-cold PBS.

-

Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism.

-

Scrape the cells from the plate in the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Vortex the tubes vigorously for 30 seconds.

-

Incubate the tubes at -80°C for at least 30 minutes to ensure complete protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new pre-chilled tube.

-

Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

-

Store the dried metabolite pellets at -80°C until analysis by LC-MS/MS.

LC-MS/MS Analysis of Ribose-5-Phosphate

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of intracellular metabolites.

Materials:

-

Dried metabolite extract

-

LC-MS/MS grade water with 0.1% formic acid (Mobile Phase A)

-

LC-MS/MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

-

A C18 reverse-phase HPLC column suitable for polar analytes

-

A triple quadrupole mass spectrometer

Procedure:

-

Reconstitute the dried metabolite extracts in a small volume (e.g., 50 µL) of 50% methanol in water.

-

Centrifuge the reconstituted samples to pellet any insoluble debris.

-

Transfer the supernatant to LC-MS vials.

-

Inject a small volume (e.g., 5 µL) of the sample onto the LC-MS/MS system.

-

Separate the metabolites using a gradient of Mobile Phase A and B over the C18 column. A typical gradient might start with a high percentage of aqueous phase and ramp up to a high percentage of organic phase to elute the polar compounds.

-

Detect and quantify ribose-5-phosphate using the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for R5P will need to be optimized for the instrument used.

-

Quantify the amount of R5P in the samples by comparing the peak areas to a standard curve generated with known concentrations of a pure R5P standard.

Experimental Workflow Diagram

Caption: Workflow for assessing this compound's effect on intracellular ribose-5-phosphate levels.

Conclusion and Future Directions

This compound, as a potent and selective inhibitor of transketolase, holds significant promise as a tool to probe the metabolic vulnerabilities of cells, particularly those with a high demand for nucleotide synthesis, such as cancer cells. The logical and expected consequence of transketolase inhibition is a reduction in the intracellular pool of ribose-5-phosphate. However, to date, there is a lack of direct quantitative evidence in the scientific literature to confirm the extent of this effect.

The experimental protocols provided in this guide offer a clear path forward for researchers to generate this crucial data. By employing robust metabolomics techniques, the precise impact of this compound on R5P and the broader pentose phosphate pathway can be elucidated. This will not only deepen our understanding of the pharmacological effects of this compound but also pave the way for its potential development as a therapeutic agent targeting metabolic pathways essential for disease progression. Future studies should focus on conducting comprehensive metabolomic analyses in various cell lines and in vivo models to fully characterize the metabolic reprogramming induced by this compound.

N3PT: A Technical Guide to its Role in the Inhibition of Nucleic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3PT (N3-pyridyl thiamine) is a potent and selective inhibitor of transketolase, a critical enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[1][2] This pathway is fundamentally important for the production of ribose-5-phosphate, a precursor for the synthesis of nucleic acids, and NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense. By targeting transketolase, this compound effectively disrupts a key metabolic hub, leading to the inhibition of nucleic acid synthesis. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on cellular signaling, and detailed experimental protocols for its study.

Introduction: The Pentose Phosphate Pathway and Nucleic Acid Synthesis

The pentose phosphate pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis.[3] It consists of two distinct phases: an oxidative phase that generates NADPH and a non-oxidative phase that interconverts five-carbon sugars. The non-oxidative phase is particularly significant as it produces ribose-5-phosphate, the molecular backbone of nucleotides required for DNA and RNA synthesis.[4][5]

Transketolase is a key enzyme in the non-oxidative PPP, responsible for catalyzing the transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor.[6] This function is vital for the flexible interconversion of sugar phosphates, ensuring a steady supply of ribose-5-phosphate to meet the cell's anabolic demands. In rapidly proliferating cells, such as cancer cells, the demand for nucleic acid precursors is significantly elevated, making the PPP and transketolase attractive targets for therapeutic intervention.[7]

This compound: Mechanism of Action

This compound acts as a thiamine antagonist.[7] Its mechanism of action involves a critical two-step process:

-

Pyrophosphorylation: this compound is first pyrophosphorylated within the cell.[1]

-

Binding to Transketolase: The pyrophosphorylated this compound then binds with high affinity to transketolase, effectively inhibiting its enzymatic activity.[1]

This inhibition blocks the catalytic cycle of transketolase, leading to a bottleneck in the non-oxidative PPP. The direct consequence is a reduction in the cellular pool of ribose-5-phosphate available for de novo nucleotide biosynthesis.

Signaling Pathway: Pentose Phosphate Pathway and this compound Inhibition

The following diagram illustrates the central role of transketolase in the pentose phosphate pathway and the point of inhibition by this compound.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Target | Condition | Reference |

| Binding Affinity (Kd) | 22 nM | Apo-transketolase (Apo-TK) | Transketolase lacking bound thiamine | [1] |

| In Vivo Dosage | 100 mg/kg | HCT-116 tumor-bearing nude mice | Intravenous injection, twice a day for 2 weeks | [1] |

Experimental Protocols

A key experiment to assess the efficacy of this compound is the measurement of transketolase activity.

Measurement of Erythrocyte Transketolase Activity

This protocol is adapted from established methods for assessing thiamine status by measuring erythrocyte transketolase activity.[8][9][10][11][12]

Objective: To determine the basal activity of transketolase in erythrocyte lysates and the effect of this compound.

Materials:

-

Whole blood collected in EDTA or lithium heparin tubes

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., hypotonic buffer)

-

Thiamine diphosphate (ThDP) solution

-

Ribose-5-phosphate solution

-

NADH solution

-

Coupling enzymes (triosephosphate isomerase and glycerol-3-phosphate dehydrogenase)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

-

This compound of desired concentrations

Procedure:

-

Erythrocyte Isolation:

-

Centrifuge the whole blood sample to separate plasma and buffy coat.

-

Aspirate and discard the plasma and buffy coat.

-

Wash the remaining erythrocytes with ice-cold PBS. Repeat this step three times.

-

-

Lysate Preparation:

-

Resuspend the washed erythrocytes in lysis buffer to prepare a hemolysate.

-

Determine the hemoglobin concentration of the lysate.

-

-

Transketolase Activity Assay:

-

Prepare a reaction mixture containing the hemolysate, ribose-5-phosphate, and the coupling enzymes in a 96-well plate.

-

For stimulated activity, add a saturating concentration of ThDP. For inhibitor studies, add varying concentrations of this compound.

-

Initiate the reaction by adding NADH.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

-

Calculation of Activity:

-

Calculate the rate of NADH oxidation from the change in absorbance.

-

Express transketolase activity as units per gram of hemoglobin (U/gHb).

-

Experimental Workflow: Transketolase Activity Assay

In Vivo Studies and Clinical Implications

In vivo studies have been conducted to evaluate the anti-tumor potential of this compound. In a study using HCT-116 tumor-bearing nude mice, administration of this compound at 100 mg/kg twice daily for two weeks resulted in a significant decrease in transketolase activity.[1] However, this did not translate to a significant reduction in tumor size.[1] This finding suggests that while this compound is effective at inhibiting its target, cancer cells may utilize alternative pathways to generate the necessary ribose for nucleic acid synthesis.[1]

Potential alternative pathways for ribose synthesis in cancer cells include:

-

Uridine Salvage Pathway: Pancreatic cancer cells, under glucose-restricted conditions, can utilize uridine to generate ribose-1-phosphate, which can then be converted to ribose-5-phosphate.[13]

-

Increased Flux through the Oxidative PPP: Cancer cells might upregulate the oxidative arm of the PPP to maximize ribose-5-phosphate production.[5]

These observations highlight the metabolic plasticity of cancer cells and underscore the need for combination therapies that target multiple metabolic vulnerabilities simultaneously.

Conclusion

This compound is a well-characterized, potent inhibitor of transketolase that indirectly curtails nucleic acid synthesis by limiting the supply of ribose-5-phosphate. Its clear mechanism of action and high selectivity make it a valuable tool for studying the metabolic dependencies of rapidly proliferating cells. While its efficacy as a standalone anti-cancer agent may be limited by the metabolic adaptability of tumors, this compound holds promise as part of a combinatorial therapeutic strategy. Further research into the interplay between the pentose phosphate pathway and other metabolic routes will be crucial for unlocking the full therapeutic potential of transketolase inhibitors like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. med.libretexts.org [med.libretexts.org]

- 5. The molecular determinants of de novo nucleotide biosynthesis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transketolase - Wikipedia [en.wikipedia.org]

- 7. Synthesis, in vitro and in vivo activity of thiamine antagonist transketolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. cambridgebrc.nihr.ac.uk [cambridgebrc.nihr.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Protocol and application of basal erythrocyte transketolase activity to improve assessment of thiamine status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Uridine-derived ribose fuels glucose-restricted pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

N3-Pyridyl Thiamine (N3PT): A Technical Whitepaper on its Antitumor Properties